3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-
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Overview
Description
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- is a photochromic compound that exhibits interesting photophysical and photochemical properties It belongs to the family of naphthopyrans, which are known for their ability to undergo reversible photoinduced transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- typically involves the acid-catalyzed reaction between appropriately substituted 2-naphthols and propargyl alcohols. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the pyran ring . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.
Biology: The compound’s photochromic properties are exploited in biological imaging and as molecular probes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of photochromic lenses and other optical devices.
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- involves photoinduced ring-opening and ring-closing reactions. Upon exposure to light, the compound undergoes a reversible transformation between its closed and open forms. This process is facilitated by the absorption of photons, which excites the molecule to a higher energy state, leading to the cleavage of the pyran ring. The open form is typically colored, while the closed form is colorless .
Comparison with Similar Compounds
Similar Compounds
3H-Naphtho[2,1-b]pyran-3-one: A parent compound with similar photochromic properties.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its use in ophthalmic lenses due to its photochromic behavior.
3H-Benzo[f]chromene: Another photochromic compound with applications in materials science.
Uniqueness
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- stands out due to its unique substitution pattern, which imparts distinct photophysical properties. The presence of the propenyl group enhances its photochromic efficiency and stability, making it a valuable compound for various applications.
Properties
CAS No. |
110189-81-6 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-prop-2-enylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C16H12O2/c1-2-5-12-10-14-13-7-4-3-6-11(13)8-9-15(14)18-16(12)17/h2-4,6-10H,1,5H2 |
InChI Key |
VVVFTSQIJLYGPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
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